molecular formula C4H4N2O B053337 1H-pyrazole-4-carbaldehyde CAS No. 35344-95-7

1H-pyrazole-4-carbaldehyde

Cat. No. B053337
CAS RN: 35344-95-7
M. Wt: 96.09 g/mol
InChI Key: LRGBDJBDJXZTTD-UHFFFAOYSA-N
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Description

1H-pyrazole-4-carbaldehyde, also known as 4-hydroxy-1-pyrazolcarbaldehyde, is a naturally occurring organic compound with a molecular formula of C4H4N2O. It is an important intermediate in the synthesis of various heterocyclic compounds, such as pyrazoles, imidazoles, and triazoles. It is widely used in the pharmaceutical industry for the synthesis of drugs, such as antipsychotics, antifungals, and antibiotics.

Scientific Research Applications

  • Antimicrobial Activity : A study synthesized derivatives of 1H-pyrazole-4-carbaldehyde and found that these compounds, when reacted with chitosan to form Schiff bases, exhibited significant antimicrobial activity against various bacteria and fungi. The study also noted that these compounds did not show cytotoxic activity (Hamed et al., 2020).

  • Antioxidant and Anti-inflammatory Properties : Another study synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluated them for their antioxidant and anti-inflammatory activities. Some of these compounds showed potent antioxidant activity and significant anti-inflammatory activity compared to standard drugs (Sudha et al., 2021).

  • Synthesis of Novel Compounds : Researchers have developed methods for synthesizing various novel compounds using pyrazole carbaldehydes, including 2-(pyrazol-4-yl)-1,3-oxaselenolanes. The structures of these novel compounds were confirmed using various spectroscopic methods (Papernaya et al., 2015).

  • Anticonvulsant and Analgesic Studies : A study involving the synthesis of new compounds from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde found that these compounds had potent anticonvulsant activity and analgesic activity without displaying any toxicity. This suggests potential applications in the treatment of convulsions and pain (Viveka et al., 2015).

  • Biological Activity Review : A comprehensive review covered the synthesis, reactions, and biological activity of pyrazole-3(4)-carbaldehydes, providing valuable insights into the versatile applications of these compounds (Abdel-Wahab et al., 2011).

  • Solid State Emissive NLOphores : Pyrazole-based D-π-A derivatives synthesized from 1,3-dipheny-1H-pyrazole-3-carbaldehyde showed high fluorescence intensity and were tested as emitters for organic light-emitting diodes. These derivatives exhibited a large stokes shift and solid-state emissions, indicating their potential in optical applications (Lanke & Sekar, 2016).

Mechanism of Action

The mechanism of action of pyrazole derivatives is largely dependent on their structure and the nature of their substituent groups. They have been found to show anticancer activity due to their inhibition of various targets such as topoisomerase II .

Safety and Hazards

1H-Pyrazole-4-carbaldehyde is harmful if swallowed and may cause skin irritation, allergic skin reaction, serious eye damage, and respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapours/spray, and used only outdoors or in a well-ventilated area .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and synthesizing structurally diverse pyrazole derivatives is highly desirable . Future research is needed to fully understand the compound’s properties and potential applications.

properties

IUPAC Name

1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-3-4-1-5-6-2-4/h1-3H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGBDJBDJXZTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408613
Record name 1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35344-95-7
Record name 1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H)-Pyrazole-4-carboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1H-pyrazole-4-carbaldehyde?

A: The molecular formula of this compound is C4H4N2O, and its molecular weight is 96.09 g/mol. []

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits characteristic spectroscopic data:

  • IR Spectroscopy: A strong absorption band around 1680-1700 cm-1, indicating the presence of the aldehyde carbonyl group (C=O). [, , ]
  • 1H NMR Spectroscopy: Distinct signals for the aldehyde proton around 9-10 ppm and the aromatic protons of the pyrazole ring in the range of 7-8 ppm. [, , , ]
  • 13C NMR Spectroscopy: Characteristic signals for the aldehyde carbon around 180-190 ppm and the pyrazole ring carbons in the range of 120-150 ppm. [, , , ]
  • Mass Spectrometry: A molecular ion peak (M+) at m/z 96, confirming its molecular weight. [, , ]

Q3: What are the common synthetic routes to this compound?

A3: this compound can be synthesized through various methods, including:

  • Vilsmeier-Haack Reaction: This widely employed method involves treating suitable precursors like acetophenone hydrazones with the Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride). This reaction enables the introduction of an aldehyde group at the desired position of the pyrazole ring. [, , , , ]
  • Formylation Reactions: Direct formylation of pyrazole derivatives using formylating agents like N-formylmorpholine or ethyl formate in the presence of strong bases can also yield this compound. []

Q4: What are the typical reactions involving this compound?

A4: this compound, with its aldehyde functionality, readily undergoes various reactions, including:

  • Knoevenagel Condensation: This reaction allows for the formation of α,β-unsaturated carbonyl compounds by reacting this compound with compounds containing an active methylene group. These products are important intermediates in organic synthesis and can be further transformed into a variety of heterocyclic systems. [, ]
  • Reductive Amination: This reaction involves the conversion of the aldehyde group to an amine via imine formation and subsequent reduction. This transformation is particularly useful for introducing diverse amine substituents onto the pyrazole scaffold. []
  • Oxime Formation: Reacting this compound with hydroxylamine hydrochloride yields the corresponding oxime derivative. Oximes are valuable intermediates in organic synthesis and can be transformed into various functional groups, including amines, amides, and nitriles. [, ]
  • Cyclization Reactions: The aldehyde group in this compound can participate in cyclization reactions with various bifunctional reagents, leading to the formation of fused heterocyclic systems like pyrazolopyridines, pyrazolopyrimidines, and others. [, ]

Q5: What are the potential applications of this compound and its derivatives?

A5: this compound derivatives exhibit a broad spectrum of potential applications, particularly in medicinal chemistry, due to the diverse biological activities associated with the pyrazole scaffold:

  • Antimicrobial Agents: Several studies highlight the antimicrobial potential of this compound derivatives against various bacterial and fungal strains. [, , , , ]
  • Anti-Inflammatory Agents: Derivatives of this compound have shown promise as potential anti-inflammatory agents. [, ]
  • Insecticidal Activity: Research indicates promising insecticidal activity for certain this compound oxime derivatives. []
  • Membrane Modification: Chitosan derivatives incorporating this compound have been explored for enhancing the performance of polysulfone membranes. []

Q6: How do structural modifications of this compound affect its biological activity?

A6: Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the pyrazole ring and the aldehyde moiety influence the biological activity of this compound derivatives.

  • Substitution at the 1-Position: Introducing various aryl or heteroaryl groups at the 1-position of the pyrazole ring significantly affects the compound's lipophilicity, solubility, and potential interactions with biological targets, thereby influencing its overall activity and selectivity. [, , , ]
  • Substitution at the 3-Position: Modifying the 3-position of the pyrazole ring with different aryl, heteroaryl, or alkyl groups can modulate the electronic properties of the pyrazole ring, affecting its ability to interact with target enzymes or receptors and influencing its biological activity. [, , ]
  • Modifications of the Aldehyde Group: Transforming the aldehyde group into other functionalities like oximes, hydrazones, or substituted amines can significantly impact the compound's pharmacodynamic and pharmacokinetic properties, leading to variations in potency, selectivity, and metabolic stability. [, , ]

Q7: How is computational chemistry used in research on this compound?

A7: Computational chemistry plays a crucial role in understanding the properties and behavior of this compound and its derivatives.

  • QSAR Modeling: Quantitative structure-activity relationship (QSAR) models correlate the structural features of a series of this compound derivatives with their biological activities. These models help identify key structural features responsible for activity, facilitating the design of new and more potent analogs. []

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